molecular formula C25H49N9O9 B12417791 NH2-C5-PEG4-N3-L-Lysine-PEG3-N3

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3

Cat. No.: B12417791
M. Wt: 619.7 g/mol
InChI Key: CHUDRVBSOKGAET-QHCPKHFHSA-N
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Description

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is a cleavable seven-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker. This compound is used in the synthesis of antibody-drug conjugates, which are a class of targeted cancer therapies. It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 is synthesized through a series of chemical reactions involving the coupling of PEG units and the incorporation of functional groups such as azide and lysine. The synthesis typically involves the following steps:

    PEGylation: The attachment of PEG units to the lysine molecule.

    Azide Incorporation: Introduction of the azide group to the PEGylated lysine.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Copper sulfate, sodium ascorbate, alkyne-containing molecules, DBCO, BCN.

    Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions are conjugates of this compound with alkyne-containing molecules, resulting in the formation of stable triazole linkages .

Scientific Research Applications

NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NH2-C5-PEG4-N3-L-Lysine-PEG3-N3 involves its role as a linker in antibody-drug conjugates. The azide group of the compound reacts with alkyne-containing drugs or targeting molecules through CuAAc or SPAAC reactions, forming stable triazole linkages. This allows for the precise attachment of therapeutic agents to antibodies, enabling targeted delivery to cancer cells. The cleavable nature of the linker ensures that the drug is released in the target environment, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    NH2-C5-PEG4-N3-L-Lysine-PEG3-N3: Cleavable seven-unit PEG linker.

    NH2-C5-PEG4-N3-L-Lysine-PEG3-NH2: Similar structure but with an amine group instead of an azide group.

    NH2-C5-PEG4-N3-L-Lysine-PEG3-COOH: Similar structure but with a carboxyl group instead of an azide group.

Uniqueness

This compound is unique due to its cleavable nature and the presence of an azide group, which allows for versatile click chemistry reactions. This makes it highly suitable for the synthesis of antibody-drug conjugates and other bioconjugates, providing targeted and efficient delivery of therapeutic agents .

Properties

Molecular Formula

C25H49N9O9

Molecular Weight

619.7 g/mol

IUPAC Name

(2S)-6-amino-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide

InChI

InChI=1S/C25H49N9O9/c26-5-2-1-3-23(25(36)29-6-10-38-14-18-42-19-15-39-11-7-30-33-27)32-24(35)4-9-37-13-17-41-21-22-43-20-16-40-12-8-31-34-28/h23H,1-22,26H2,(H,29,36)(H,32,35)/t23-/m0/s1

InChI Key

CHUDRVBSOKGAET-QHCPKHFHSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

C(CCN)CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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